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Compound of Interest

Compound Name: 3-Bromo-1-indanone

Cat. No.: B152551

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 3-Bromo-1-indanone (IUPAC name: 3-bromo-2,3-dihydroinden-1-one). The
information detailed herein is essential for the structural elucidation, identification, and quality
control of this compound in research and development settings. This document presents
available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation

The following tables summarize the key spectral data for 3-Bromo-1-indanone.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: Experimentally derived high-resolution NMR data for 3-Bromo-1-indanone is not readily
available in public databases. The following are predicted values and typical chemical shift
ranges for the expected proton and carbon environments. These should be confirmed with
experimental data.

'H NMR (Proton NMR)
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.5-7.8 m 4H Aromatic protons
~4.5-5.0 dd 1H CH-Br
~3.0-35 m 2H CH2

13C NMR (Carbon NMR)

Chemical Shift (6) ppm Carbon Type Assignment

~ 200-205 C=0 Carbonyl Carbon
~125-140 C Aromatic Carbons
~ 45-55 CH CH-Br

~ 30-40 CH2 CH2

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2950-2850 Medium Aliphatic C-H stretch

~ 1710 Strong C=0 (carbonyl) stretch[1]
~ 1600 Medium C=C aromatic ring stretch
~ 700-550 Medium-Strong C-Br stretch

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 3-Bromo-1-indanone is expected to show a characteristic isotopic
pattern for a monobrominated compound due to the presence of the bromine isotopes 7°Br and
81Br in approximately a 1:1 ratio.
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m/z Ratio Relative Intensity Assignment

[M]* and [M+2]* molecular ion

210/212 ~11 peaks
182/184 Variable [M-COJ*
131 Variable [M-Br]*
103 Variable [M-Br-COJ*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic
compounds like 3-Bromo-1-indanone. Instrument-specific parameters should be optimized for

best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Bromo-1-indanone in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDClz, DMSO-ds).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire *H and 3C NMR
spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay
of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of
scans will be required due to the low natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation: For a solid sample, the thin-film method is commonly used. Dissolve a
small amount of 3-Bromo-1-indanone in a volatile organic solvent (e.g., acetone or
methylene chloride).
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Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound.

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
acquire the spectrum. A background spectrum of the clean salt plate should be taken and
subtracted from the sample spectrum.

Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry
potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a
hydraulic press.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 3-Bromo-1-indanone into the mass
spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS)
is a suitable technique.

lonization: Utilize a suitable ionization method. Electron lonization (El) is a common
technique that involves bombarding the sample with a high-energy electron beam, causing
ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating
the mass spectrum.

Visualization
Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic

techniques contribute to the structural confirmation of 3-Bromo-1-indanone.
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Caption: Workflow for structural confirmation of 3-Bromo-1-indanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 3-Bromo-1-indanone | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-1-indanone: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152551#spectral-data-of-3-bromo-1-indanone-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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